2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Description
Significance of Spirocyclic Heterocycles in Medicinal and Organic Chemistry
Spirocyclic heterocycles are a class of organic compounds characterized by two rings connected by a single common atom, the spiro atom. bldpharm.com This structural feature imparts a distinct three-dimensional geometry, which is highly desirable in medicinal chemistry. bldpharm.com Unlike flat, aromatic systems, the inherent non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups, leading to improved interactions with biological targets. The introduction of spirocyclic scaffolds can lead to higher Fsp³, a measure of carbon atom saturation, which often correlates with improved potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.com Consequently, these scaffolds are increasingly incorporated into novel drug discovery programs and are present in a number of approved drugs. bldpharm.commdpi.com Their rigid frameworks limit conformational mobility, which is a crucial factor in designing molecules with high selectivity for specific biological targets. mdpi.com
Overview of Diazaspiro[4.4]nonane Systems: Structural Features and Research Relevance
The diazaspiro[4.4]nonane system consists of two five-membered rings, each containing a nitrogen atom, connected by a central spiro carbon. This arrangement creates a rigid, three-dimensional structure. The core 2,7-diazaspiro[4.4]nonane has the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . chemscene.com
Derivatives of this scaffold are valued as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals. chemimpex.com They serve as key intermediates in the synthesis of compounds targeting neurological disorders, owing to their unique structural properties. chemimpex.com The diazaspiro[4.4]nonane framework is also utilized in biochemical research for developing enzyme inhibitors and receptor ligands. chemimpex.com The specific stereochemistry of the spiro center and the conformational arrangement of the two pyrrolidine (B122466) rings are critical determinants of their biological activity. For instance, in the related compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, both five-membered rings adopt envelope conformations. nih.gov
Specific Focus on 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane as a Key Research Target
This compound is a specific derivative where benzyl (B1604629) groups are attached to both nitrogen atoms of the diazaspiro[4.4]nonane core. This compound is recognized as a valuable research chemical and building block in synthetic chemistry.
| Property | Value |
| CAS Number | 77415-72-6 |
| Molecular Formula | C₂₁H₂₆N₂ |
| Molecular Weight | 306.44 g/mol |
| Synonym | 2,7-DIBENZYL-2,7-DIAZA-SPIRO[4.4]NONANE |
Data sourced from ChemScene. chemscene.com
The presence of the benzyl groups modifies the steric and electronic properties of the parent scaffold, opening avenues for further functionalization and the synthesis of more complex molecules. Its role as an aliphatic heterocyclic compound makes it a target for the development of novel synthetic methodologies. chemscene.com
Historical Context and Evolution of Research on Spiro[4.4]nonane Derivatives
Research into spiro[4.4]nonane systems has a history dating back several decades. Early studies, such as a 1973 report on Spiro[4.4]nonatetraene, focused on the synthesis and understanding the effects of spiroconjugation on the chemical and spectral properties of these molecules. princeton.edu This foundational work laid the groundwork for exploring more complex, functionalized derivatives.
Over the years, the focus has expanded significantly, with a growing emphasis on the applications of these scaffolds in medicinal chemistry and materials science. The development of new synthetic methods has been a key driver of this evolution. For example, recent research has demonstrated efficient gold(I)-catalyzed methods for synthesizing substituted 2,7-dioxaspiro[4.4]nonane derivatives. mdpi.comuniroma1.it Furthermore, a 2023 study detailed a method for the synthesis of fused spiro[4.4]-nonane-dione derivatives via a tandem [4+2]-cycloaddition/aromatization reaction. acs.org This continuous innovation in synthetic strategies allows for the creation of a wider diversity of spiro[4.4]nonane-containing molecules for various research applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,7-dibenzyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXWNSDBRUCWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364033 | |
| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-72-6 | |
| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2,7 Dibenzyl 2,7 Diazaspiro 4.4 Nonane and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzyl (B1604629) groups would likely appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons (the CH₂ group attached to the nitrogen and the phenyl ring) would be expected to produce a singlet or a pair of doublets further upfield. The protons of the diazaspiro[4.4]nonane core would exhibit more complex splitting patterns in the aliphatic region of the spectrum, likely as multiplets, due to spin-spin coupling between adjacent non-equivalent protons.
A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the type of information that would be obtained.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| 7.20-7.40 | m | 10H | Ar-H |
| 3.60 | s | 4H | N-CH₂ -Ph |
| 2.50-2.80 | m | 8H | CH₂ (pyrrolidine rings) |
| 1.80-2.00 | m | 4H | CH₂ (pyrrolidine rings) |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be expected for the aromatic carbons, the benzylic carbons, the spiro carbon, and the carbons of the pyrrolidine (B122466) rings. The aromatic carbons would appear in the range of 127-140 ppm. The spiro carbon, being a quaternary carbon, would likely have a characteristic chemical shift.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |
| 139.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 70.0 | Spiro C |
| 60.0 | N-C H₂-Ph |
| 55.0 | C H₂ (pyrrolidine rings) |
| 35.0 | C H₂ (pyrrolidine rings) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the spirocyclic core.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry for Diagnostic Ions
In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. A prominent and characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. Other fragment ions would arise from the cleavage of the spirocyclic rings.
A hypothetical data table for the major ions in the EI mass spectrum is presented below.
| m/z | Ion (Hypothetical) |
| 306 | [M]⁺˙ |
| 215 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₂₁H₂₆N₂ for this compound). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Analysis of analogues, such as 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, provides critical data that can be used to infer the structural characteristics of the parent compound. Such studies have revealed that the spiro-linked five-membered rings are not planar and adopt specific conformations to minimize steric strain.
Determination of Spiro-Linked Ring Conformations
Crystallographic analysis of the closely related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, reveals that both of the five-membered rings adopt an "envelope" conformation. nih.gov In this arrangement, four of the atoms in each ring are approximately coplanar, while the fifth atom is displaced from this plane, resembling a sealed envelope flap. In this analogue, one ring has a carbon atom as the "flap," and the other has a nitrogen atom as the flap. nih.gov This conformation is a common feature for cyclopentane (B165970) and pyrrolidine rings, as it effectively minimizes both angle strain and torsional strain.
The specific atoms that form the planar portion of the rings and the identity of the "flap" atom dictate the precise geometry. The puckering of the two rings relative to each other is a critical structural parameter.
Table 1: Crystallographic Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.630 (2) |
| b (Å) | 8.4322 (18) |
| c (Å) | 29.848 (7) |
| V (ų) | 2423.8 (9) |
Data sourced from a study on a closely related analogue, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. nih.gov
Analysis of Dihedral Angles and Intermolecular Interactions
Dihedral angles, which describe the angle between two intersecting planes, are fundamental to defining the three-dimensional structure determined by X-ray crystallography. In the context of diazaspiro[4.4]nonane systems, the dihedral angle between the planes of the two spiro-linked rings is of particular importance. For 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, the dihedral angle between the two four-atom planes of the envelope-conformed rings is 80.46 (8)°. nih.gov This significant twist between the rings highlights the non-planar nature of the spirocyclic system.
Furthermore, the orientation of the benzyl substituents is defined by the dihedral angles between the phenyl rings and the planes of the heterocyclic rings. In the analogue, these angles are 53.56 (9)° and 50.21 (6)°, indicating that the benzyl groups are not coplanar with the rings to which they are attached. nih.gov
Intermolecular interactions are the forces that hold the molecules together in the crystal lattice. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. In crystalline structures of related spiro compounds, intermolecular hydrogen bonds are often observed, which can link molecules into chains or more complex supramolecular arrays. nih.govnih.gov For instance, in the crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov The packing is further stabilized by C–H⋯π interactions. nih.gov The presence of aromatic benzyl groups in this compound suggests the potential for π-π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal lattice.
Table 2: Key Dihedral Angles in 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
| Description | Angle (°) |
|---|---|
| Angle between the two spiro-ring planes | 80.46 (8) |
| Angle between phenyl ring and plane 1 | 53.56 (9) |
Data sourced from a study on a closely related analogue. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a key tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. scispace.com Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy shift corresponds to the molecule's vibrational frequencies. scispace.com Together, these methods provide a comprehensive vibrational fingerprint of a compound.
For this compound, the vibrational spectrum is expected to be characterized by the modes of its three main components: the aliphatic diazaspiro[4.4]nonane core, the methylene (B1212753) (-CH₂-) linkers, and the terminal benzyl groups.
The benzyl group gives rise to several characteristic bands:
Aromatic C-H stretching: These typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. theaic.org
Aromatic C=C stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. theaic.org
C-H in-plane and out-of-plane bending: These vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹), which are diagnostic of the substitution pattern on the benzene ring.
The aliphatic core contributes distinct vibrational signatures:
C-H stretching: The symmetric and asymmetric stretching vibrations of the CH₂ groups in the pyrrolidine rings are expected in the 2965-2850 cm⁻¹ range. theaic.org
CH₂ scissoring and wagging: These bending vibrations typically occur around 1465 cm⁻¹ and 1350-1150 cm⁻¹, respectively. theaic.org
C-N stretching: The stretching of the tertiary amine C-N bonds will produce bands in the 1250-1020 cm⁻¹ region.
The combination of these vibrational modes provides a unique spectrum that can be used to confirm the structure and purity of this compound. A detailed assignment of the observed IR and Raman bands can be supported by theoretical calculations, such as those based on Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with good accuracy. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Benzyl) | 3100 - 3000 |
| C-H Stretch | Aliphatic (CH₂) | 2965 - 2850 |
| C=C Stretch | Aromatic (Benzyl) | 1600 - 1450 |
| CH₂ Scissoring | Aliphatic (CH₂) | ~1465 |
| C-N Stretch | Tertiary Amine | 1250 - 1020 |
Chemical Reactivity and Mechanistic Studies of the 2,7 Diazaspiro 4.4 Nonane System
Reactivity of the Diazaspiro[4.4]nonane Core
The chemical behavior of the 2,7-diazaspiro[4.4]nonane system is dominated by the presence of two secondary amine functionalities within a rigid spirocyclic framework.
The two nitrogen atoms in the 2,7-diazaspiro[4.4]nonane core are secondary amines and, as such, exhibit characteristic nucleophilic and basic properties.
Protonation: As amines, the nitrogen atoms are basic and readily react with acids to form ammonium (B1175870) salts. The specific pKa values for the 2,7-diazaspiro[4.4]nonane system are not widely reported, but they are expected to be in the typical range for cyclic secondary amines. Protonation is a fundamental step in many reactions and is crucial for purification and handling, often involving the formation of hydrochloride salts.
Quaternization: The nucleophilic nature of the nitrogen atoms allows for quaternization reactions with alkyl halides. This process involves the alkylation of the nitrogen, leading to the formation of quaternary ammonium salts. The reaction proceeds via a standard SN2 mechanism. Depending on the stoichiometry of the alkylating agent, mono- or di-quaternization can be achieved, yielding compounds with modified solubility and electronic properties.
Coordination Chemistry: The 2,7-diazaspiro[4.4]nonane scaffold, with its two nitrogen atoms held in a fixed spatial relationship, has the potential to act as a bidentate or bridging ligand in coordination chemistry. The nitrogen lone pairs can coordinate to metal centers, forming stable chelate rings. While specific studies on the coordination complexes of 2,7-diazaspiro[4.4]nonane are not extensively documented, its structural similarity to other diamine ligands suggests it could be used to synthesize a variety of coordination polymers and mononuclear complexes. For instance, other flexible ditopic diamine ligands have been shown to form one-dimensional and two-dimensional coordination polymers with various metal salts, acting as bidentate linkers. mdpi.com
The stability of the pyrrolidine (B122466) rings means that ring-opening reactions of the 2,7-diazaspiro[4.4]nonane core are generally unfavorable and require harsh conditions or specifically activated substrates.
However, transformations of substituted derivatives have been reported. For example, 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles undergo a significant structural rearrangement in concentrated hydrohalic acid. This process leads to the formation of fused heterocycles like furo[3,4-c]pyridines and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones, demonstrating that the spirocyclic core can be induced to undergo complex ring-opening and rearrangement cascades under specific acidic conditions. rsc.org
Conversely, ring-closing reactions are fundamental to the synthesis of the diazaspiro[4.4]nonane system. These reactions often proceed via intramolecular cyclization pathways. One common strategy involves a double aza-Michael addition, which, despite being a disfavored 5-endo-trig cyclization, can proceed effectively to form the pyrrolidine ring. researchgate.net
Debenzylation and Protecting Group Chemistry in 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane Synthesis
The benzyl (B1604629) group is a widely used protecting group for amines due to its general stability. Its removal from the this compound precursor is a critical step in the synthesis of derivatives with free N-H groups. The two primary methods for N-debenzylation are catalytic hydrogenation and oxidative cleavage.
Catalytic hydrogenation is a common and effective method for cleaving N-benzyl groups. The process, known as hydrogenolysis, involves the reduction of the C-N bond with a hydrogen source, mediated by a metal catalyst.
Catalysts and Conditions: The most frequently used catalyst is palladium on carbon (Pd/C). mdma.ch For more challenging debenzylations, Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) is often more effective, particularly for selectively removing N-benzyl groups in the presence of O-benzyl ethers. nih.govsemanticscholar.org The reaction can be performed under a hydrogen gas atmosphere, often at elevated temperature and pressure to overcome catalyst poisoning by the amine product. acs.org
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation (CTH). In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include ammonium formate (B1220265), formic acid, cyclohexene, and 1,4-cyclohexadiene. mdma.chsigmaaldrich.com CTH using ammonium formate and 10% Pd-C is a rapid and versatile system that operates under moderate, neutral conditions. mdma.ch The addition of a weak acid like acetic acid can sometimes facilitate the reaction by forming amine salts, which reduces catalyst poisoning. nih.govacs.org
| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 10% Pd-C | Ammonium Formate | Methanol | Reflux | Rapid deprotection of N-benzyl amines. | mdma.ch |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 °C | Effective for substrates where Pd/C fails; addition of acetic acid improves yield. | nih.gov |
| Pd/C + Nb₂O₅/C | H₂ | - | - | Niobic acid co-catalyst significantly facilitates deprotection. | acs.org |
| Pd(0) EnCat™ 30NP | H₂ (balloon) | Ethanol | Room Temp | Efficient for benzyl amine deprotection. | sigmaaldrich.com |
Oxidative cleavage provides a complementary approach to reductive methods for N-debenzylation and can be advantageous when substrates contain functional groups intolerant to hydrogenation. These methods typically involve the oxidation of the benzylic C-H bond.
Chemical Oxidants: A variety of chemical oxidants can effect debenzylation. Systems utilizing alkali metal bromides (e.g., NaBr) in the presence of an oxidant like Oxone (potassium peroxymonosulfate) generate a bromo radical in situ. acs.orgorganic-chemistry.org This radical abstracts a hydrogen atom from the benzylic position to form a benzyl radical. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the deprotected secondary amine and benzaldehyde. acs.orgorganic-chemistry.org Other common oxidants used for cleaving N-benzyl groups include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (B79036) (CAN).
Electrochemical Cleavage: Metal-free electrochemical methods offer a green chemistry approach to C-N bond cleavage. mdpi.com In a typical setup, the benzylamine (B48309) derivative undergoes single-electron oxidation at an anode to form a nitrogen radical cation. Subsequent deprotonation and radical migration lead to an intermediate that is further oxidized to a carbocation, which is then captured by water, leading to the cleavage of the C-N bond. mdpi.com This method avoids the need for metal catalysts or chemical oxidants.
| Reagent/Method | Key Intermediate | Conditions | Features | Reference |
|---|---|---|---|---|
| Alkali Metal Bromide / Oxone | Benzyl radical, Iminium cation | Mild, aqueous | Transition-metal-free, high-yielding. | acs.orgorganic-chemistry.org |
| Electrochemical Oxidation | Nitrogen radical cation | Constant current, MeCN/H₂O | Metal- and oxidant-free; sustainable. | mdpi.com |
| ZnN₄-SAC Catalyst / O₂ | - | 150 °C, 10 bar O₂ | Robust for C-N bond cleavage, but may lead to benzonitrile. | researchgate.net |
Metal-Catalyzed Transformations Involving 2,7-Diazaspiro[4.4]nonane Derivatives
While specific examples involving 2,7-diazaspiro[4.4]nonane in metal-catalyzed cross-coupling reactions are not widely reported, the presence of two secondary amine N-H bonds in the deprotected core makes it an excellent candidate for such transformations. These reactions are powerful tools for forming C-N bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for synthesizing arylamines. nih.gov In a prospective reaction, the deprotected 2,7-diazaspiro[4.4]nonane could serve as the nucleophilic amine component, reacting with aryl halides or triflates. The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates the amine. Subsequent deprotonation by a base, followed by reductive elimination, yields the N-arylated product and regenerates the Pd(0) catalyst. berkeley.edu
Given the two equivalent secondary amine sites, this reaction could be controlled by stoichiometry to achieve mono- or di-arylation of the spirocyclic core, providing access to a wide range of complex derivatives. The development of ligands and catalysts has enabled the coupling of a vast array of nitrogen-containing compounds with (hetero)aryl halides under increasingly mild conditions. nih.govrsc.org Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent another potential avenue for the functionalization of the 2,7-diazaspiro[4.4]nonane core. berkeley.edu These transformations would significantly expand the synthetic utility of this spirocyclic scaffold in medicinal chemistry and materials science.
Gold(I)-Catalyzed Cyclization Reactions for Related Spirobislactones
Gold(I) catalysis has become a powerful tool in organic synthesis for the formation of complex molecular architectures, particularly through the activation of alkynes and allenes toward nucleophilic attack. mdpi.comresearchgate.net While there are no specific reports on the use of this compound in Gold(I)-catalyzed cyclizations to form spirobislactones, the broader field of gold-catalyzed reactions on related nitrogen-containing systems and diyne esters provides a basis for potential applications.
Gold(I) catalysts are known to effectively catalyze the cyclization of 1,6-diyne esters and related substrates. monash.edu For instance, the cyclization of 1,6-diyne propiolates has been shown to yield α-pyrones through a pathway involving a nih.govnih.gov-sigmatropic rearrangement. monash.edu This reactivity highlights the potential for designing 2,7-diazaspiro[4.4]nonane-based substrates bearing pendant alkyne and ester functionalities that could undergo gold-catalyzed intramolecular cyclization to generate novel spirocyclic lactones. The nitrogen atoms of the diazaspiro[4.4]nonane core could be functionalized with arms containing both an alkyne and an ester or carboxylic acid group. Upon activation of the alkyne by a gold(I) catalyst, the tethered carboxylate could act as a nucleophile, leading to a cyclization cascade that could potentially form spirobislactone structures.
Furthermore, gold(I) has been utilized in the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to prepare a diverse range of spirocyclic pyrrolidines and piperidines. rsc.org These reactions proceed through complex cascade pathways involving acyloxy migration, Nazarov cyclization, and further intramolecular cyclizations. rsc.org This demonstrates the feasibility of employing gold catalysis to construct spirocyclic systems from acyclic precursors containing both nitrogen atoms and multiple sites of unsaturation.
While the synthesis of spirobislactones from 2,7-diazaspiro[4.4]nonane derivatives remains a hypothetical application of gold(I) catalysis, the established reactivity of gold with diyne esters and nitrogen-containing substrates suggests a promising avenue for future research in the synthesis of complex heterocyclic compounds.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov The application of these reactions to the 2,7-diazaspiro[4.4]nonane system would provide a powerful strategy for the synthesis of a wide array of functionalized derivatives. Although specific examples involving this compound are not extensively documented, the reactivity of related N-heterocyclic systems in palladium-catalyzed reactions offers significant precedent.
The nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core can be readily functionalized, for example, with aryl or vinyl halides. These functionalized derivatives could then serve as substrates in various palladium-catalyzed coupling reactions.
Table 1: Potential Palladium-Catalyzed Coupling Reactions on a Functionalized 2,7-Diazaspiro[4.4]nonane System
| Reaction Name | Coupling Partners | Potential Product |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Aryl- or vinyl-substituted diazaspiro[4.4]nonane |
| Heck-Mizoroki Coupling | Alkene | Alkenyl-substituted diazaspiro[4.4]nonane |
| Buchwald-Hartwig Amination | Amine | Amino-functionalized diazaspiro[4.4]nonane derivative |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted diazaspiro[4.4]nonane |
The reactivity of the 2,7-diazaspiro[4.4]nonane core itself has been demonstrated in a rare transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acids. rsc.org This reaction leads to the formation of furo[3,4-c]pyridines and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones, showcasing the potential for skeletal rearrangements and the formation of fused heterocyclic systems from a functionalized diazaspiro[4.4]nonane scaffold.
The development of palladium-catalyzed cross-coupling reactions on the 2,7-diazaspiro[4.4]nonane framework would significantly expand the synthetic utility of this scaffold, allowing for the introduction of a wide range of substituents and the construction of complex molecules for various applications.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations
Understanding the reaction mechanisms of gold(I)- and palladium-catalyzed reactions is crucial for optimizing reaction conditions and designing new catalytic systems. While specific mechanistic studies on reactions involving this compound are not available, general mechanistic principles for these catalytic processes are well-established through extensive kinetic and spectroscopic investigations on related systems.
In gold(I)-catalyzed reactions involving alkynes, the initial step is typically the coordination of the gold(I) catalyst to the carbon-carbon triple bond, which activates it towards nucleophilic attack. mdpi.com Kinetic studies on gold(I)-catalyzed intramolecular alkene hydroamination have revealed the influence of ligands, solvents, and additives on the reaction rates. nih.gov For nitrogen-containing substrates, the nature of the protecting group on the nitrogen atom can also significantly impact the reaction kinetics. nih.gov Spectroscopic techniques such as NMR can be used to identify key intermediates, although in many gold-catalyzed reactions, the intermediates are transient and difficult to observe directly.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. Mechanistic studies often focus on identifying the rate-determining step and understanding the role of ligands in promoting each step of the cycle. Kinetic studies of palladium-catalyzed C-N cross-coupling reactions have been used to generate Eyring plots and perform Hammett studies to probe the electronic effects of substrates and ligands on the reaction rate. mit.edu Spectroscopic methods, including in situ NMR and mass spectrometry, can provide valuable information on the structure of catalyst resting states and key intermediates. nih.gov Computational studies, particularly Density Functional Theory (DFT) calculations, have also become an indispensable tool for elucidating the intricate details of the reaction pathways and the structures of transition states. mdpi.com
The application of these mechanistic investigation techniques to reactions involving the 2,7-diazaspiro[4.4]nonane system would provide valuable insights into its reactivity and guide the development of novel synthetic methodologies based on this unique scaffold.
Advanced Applications of 2,7 Dibenzyl 2,7 Diazaspiro 4.4 Nonane Derivatives in Chemical Biology and Materials Science
Sigma Receptor Ligands: Design, Synthesis, and Receptor Binding Studies
Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.gov The 2,7-diazaspiro[4.4]nonane framework serves as a core structure for designing ligands that can selectively bind to these receptors.
Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane structure affect its binding affinity for S1R and S2R. Research has shown that the nature of the substituents on the nitrogen atoms of the diazaspiro[4.4]nonane core significantly influences ligand-receptor interactions.
A series of N,N'-disubstituted 2,7-diazaspiro[4.4]nonane analogs were synthesized to explore these relationships. The binding affinities (Ki) for S1R and S2R of selected compounds are presented below.
| Compound | N-Substituents | S1R Ki (nM) | S2R Ki (nM) |
|---|---|---|---|
| Dibenzyl Derivative | Benzyl (B1604629), Benzyl | 25.5 | 1.8 |
| Cyclohexylmethyl Derivative | Cyclohexylmethyl, Cyclohexylmethyl | 3.2 | 2.5 |
| Mixed Phenylpropyl/Cyclohexylmethyl Derivative | 3-Phenylpropyl, Cyclohexylmethyl | 1.5 | 0.5 |
These results indicate that the dibenzyl derivative exhibits a notable selectivity for the S2R. Replacing the benzyl groups with cyclohexylmethyl groups leads to high affinity for both receptors. Furthermore, a combination of a 3-phenylpropyl and a cyclohexylmethyl substituent results in a ligand with high affinity for both S1R and S2R, with a slight preference for S2R.
The binding of 2,7-diazaspiro[4.4]nonane derivatives to sigma receptors is largely driven by hydrophobic interactions. nih.govmdpi.com The bulky benzyl and cyclohexyl groups on the nitrogen atoms are thought to occupy hydrophobic pockets within the receptor's binding site. The spirocyclic core of the molecule acts as a rigid spacer, which helps to position the hydrophobic groups in an optimal orientation for binding. This rigidity is a key feature, as it reduces the conformational flexibility of the ligand, potentially leading to a more favorable interaction with the receptor.
Pharmacophore models for sigma receptor ligands generally include a basic nitrogen atom and two hydrophobic regions. nih.gov The distance between the nitrogen and these hydrophobic areas is a critical factor for binding affinity.
Achieving selectivity for either the S1R or S2R is a major focus in the design of new ligands. Structural modifications to the this compound scaffold are a key strategy for achieving this. For instance, subtle changes in the substituents on the nitrogen atoms can have a significant impact on selectivity.
The high S2R selectivity of the dibenzyl derivative suggests that the aromatic nature of the benzyl groups is well-tolerated by the S2R binding site. In contrast, the introduction of more flexible or differently shaped hydrophobic groups, such as cyclohexylmethyl, can alter the selectivity profile. The development of ligands with high selectivity is essential for their potential use as therapeutic agents, as it can help to minimize off-target effects.
Chiral Ligand Applications in Asymmetric Catalysis
The inherent chirality of the 2,7-diazaspiro[4.4]nonane scaffold makes it an attractive building block for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can be used to create a chiral environment around a metal catalyst, enabling the production of specific stereoisomers of a desired product.
Phosphoramidites are a versatile class of chiral ligands that have been successfully used in a variety of asymmetric catalytic reactions. nih.govnih.gov The 2,7-diazaspiro[4.4]nonane core can be incorporated into the structure of phosphoramidite (B1245037) ligands. Starting from an enantiomerically pure form of the diazaspiro[4.4]nonane, the benzyl groups can be removed and replaced with phosphorus-containing groups to create the desired ligand. These ligands have shown promise in promoting highly enantioselective reactions. nih.gov
Chiral phase-transfer catalysts are used to facilitate reactions between reactants that are in different phases (e.g., an aqueous phase and an organic phase). rsc.orgbuchler-gmbh.com Quaternary ammonium (B1175870) salts derived from chiral amines are a common type of phase-transfer catalyst. buchler-gmbh.com By quaternizing the nitrogen atoms of an enantiomerically pure 2,7-diazaspiro[4.4]nonane derivative, it is possible to create a chiral phase-transfer catalyst. The rigid spirocyclic structure helps to create a well-defined chiral pocket around the positively charged nitrogen, which can influence the stereochemical outcome of the reaction being catalyzed. researchgate.net
Materials Science Applications of Spiro[4.4]nonane Monomers
The incorporation of spirocyclic units into polymer backbones is a recognized strategy for modifying the properties of materials. The non-planar and bulky nature of the spiro structure can disrupt polymer chain packing, leading to enhanced solubility, improved thermal stability, and altered optical properties. While direct research on polyimides derived from 2,7-diamino-2,7-dibenzyl-2,7-diazaspiro[4.4]nonane is not extensively documented, the principles established from studies on other spiro-containing diamines provide a strong indication of their potential.
Precursors for Polyimide Films with Enhanced Optical Properties
Polyimides are a class of high-performance polymers known for their excellent thermal and mechanical properties. However, conventional aromatic polyimides often exhibit strong coloration due to the formation of intramolecular and intermolecular charge-transfer (CT) complexes between the electron-donating diamine and electron-accepting dianhydride moieties. researchgate.net This coloration limits their application in optical and optoelectronic devices where high transparency is required.
The introduction of non-planar, bulky spiro units, such as those derived from a hypothetical 2,7-diamino-2,7-diazaspiro[4.4]nonane monomer, into the polyimide backbone is a promising approach to mitigate this issue. The rigid spirocyclic structure can effectively disrupt the formation of these CT complexes by preventing close chain packing. This leads to the synthesis of colorless and transparent polyimide (CPI) films. For instance, studies on polyimides derived from other spiro-containing diamines, such as those with spirobifluorene or adamantane (B196018) units, have demonstrated significantly improved optical transparency. rsc.orgresearchgate.net
The synthesis of such polyimides would typically involve a two-step polycondensation reaction. The first step is the reaction of the diamine monomer with a tetracarboxylic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. The subsequent step involves thermal or chemical imidization to yield the final polyimide.
The expected optical properties of polyimide films derived from a 2,7-diamino-2,7-diazaspiro[4.4]nonane monomer, based on analogous systems, are summarized in the table below.
| Property | Expected Outcome | Rationale |
| Color | Colorless to pale yellow | Disruption of charge-transfer complexes by the spiro unit. |
| Optical Transparency | High transmittance in the visible region (>80% at 400 nm) | Reduced electronic conjugation and prevention of chain packing. rsc.org |
| Cut-off Wavelength | Lowered cut-off wavelength | The aliphatic nature of the spiro core reduces conjugation. |
| Refractive Index | Potentially tunable based on dianhydride selection | The overall composition of the polymer will dictate the refractive index. |
Potential in Other Polymer and Material Science Research
Beyond polyimide films, monomers based on the 2,7-diazaspiro[4.4]nonane scaffold hold promise in other areas of polymer and materials science. The presence of two secondary amine groups in the parent 2,7-diazaspiro[4.4]nonane structure allows for a variety of chemical modifications, opening avenues for the synthesis of a wide range of functional polymers.
The rigid and defined three-dimensional structure of the spiro[4.4]nonane unit can be exploited to create polymers with high free volume. Such materials are of interest for applications in gas separation membranes, where the increased free volume can lead to higher permeability. Research on other polymers with bulky, non-planar structures has shown a correlation between the molecular architecture and gas transport properties.
Furthermore, the diamine functionality of 2,7-diamino-2,7-diazaspiro[4.4]nonane derivatives makes them suitable monomers for the synthesis of other classes of high-performance polymers, such as polyamides and polyureas. The incorporation of the spirocyclic unit is expected to impart similar benefits of increased solubility and modified thermal properties to these polymer systems as well.
The potential research directions for 2,7-diazaspiro[4.4]nonane-based monomers are outlined below:
| Research Area | Potential Application | Key Feature of Spiro Monomer |
| Gas Separation Membranes | CO2 capture, hydrogen purification | High free volume due to rigid, non-planar structure. |
| High-Performance Polyamides | Engineering plastics, fibers | Improved solubility and processability. |
| Functional Polyureas | Coatings, elastomers | Unique morphology and potentially enhanced mechanical properties. |
| Chiral Materials | Enantioselective separations, catalysis | The spiro[4.4]nonane core is chiral and can be resolved into its enantiomers. |
Computational and Theoretical Investigations of 2,7 Dibenzyl 2,7 Diazaspiro 4.4 Nonane and Its Interactions
Molecular Modeling Studies of Ligand-Receptor Binding Mechanisms
Molecular modeling is a cornerstone of modern drug discovery, enabling researchers to simulate the interaction between a small molecule (ligand) and a biological target (receptor).
Docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method involves placing the ligand in various conformations and positions within the binding site of a receptor and scoring the resulting poses based on factors like intermolecular forces.
Hypothetical Application: For 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, docking studies would be instrumental in identifying its potential biological targets and predicting its binding affinity. The simulations would reveal the most probable binding mode, highlighting which parts of the molecule are crucial for interaction. However, no specific docking studies for this compound have been reported.
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the protein. These simulations solve Newton's equations of motion for a system of atoms and molecules to generate a trajectory of their movements.
Prospective Insights: MD simulations of a this compound-protein complex would allow for the assessment of the stability of the docked pose and the characterization of the conformational changes that occur upon binding. Such studies would offer a more realistic representation of the binding event than static docking. To date, no MD simulation studies have been published for this compound.
A critical output of docking and MD simulations is the detailed analysis of the interactions between the ligand and the amino acid residues of the receptor's binding site. These interactions govern the specificity and affinity of the binding.
Anticipated Interactions: The chemical structure of this compound suggests several potential interactions. The benzyl (B1604629) groups could engage in π-stacking or hydrophobic interactions, while the tertiary amine nitrogens could act as hydrogen bond acceptors. A comprehensive analysis would quantify these interactions, but this is contingent on the availability of simulation data, which is currently lacking.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules.
The spiro[4.4]nonane core of the molecule imposes significant conformational constraints. A thorough conformational analysis would identify the low-energy conformations of the molecule in different environments.
Structural Information: While experimental crystal structure data for the related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, shows that the two five-membered rings adopt envelope conformations nih.gov, a detailed computational conformational analysis of this compound itself has not been performed. Such a study would be crucial for understanding its 3D shape and how it presents its functional groups for interaction.
Quantum chemical methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Future Directions: The prediction of the spectroscopic signature of this compound would be a valuable undertaking. This would require high-level quantum chemical calculations. A comparison with experimentally obtained spectra would confirm the accuracy of the computed structure and electronic properties. At present, no such comparative study has been published.
Structure-Based and Ligand-Based Drug Design (SBDD/LBDD) Approaches
The design of novel drug candidates based on the this compound scaffold can be approached through two complementary computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. In the context of this compound, SBDD would be applicable if the crystal structure of a target protein in complex with a similar ligand is available. The process generally involves:
Target Identification and Validation: Identifying a biologically relevant target where the spirocyclic scaffold could offer advantageous binding interactions.
Binding Site Analysis: Characterizing the geometric and chemical features of the active site or an allosteric site on the target protein.
Molecular Docking: Computationally predicting the preferred orientation and binding affinity of this compound or its derivatives within the target's binding site. This allows for the evaluation of potential interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the benzyl groups.
De Novo Design: Using computational algorithms to design novel molecules that are complementary in shape and chemical properties to the binding site, potentially using the 2,7-diazaspiro[4.4]nonane core as a starting fragment.
An illustrative example of data that could be generated from an SBDD study is presented in Table 1.
Table 1: Illustrative Molecular Docking Results of this compound Derivatives against a Hypothetical Kinase Target.
| Compound ID | Modification on Benzyl Ring | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| DBN-001 | None | -8.5 | Leu25, Val33, Ala45 | Hydrophobic |
| DBN-002 | 4-OH | -9.2 | Asp102, Lys47 | Hydrogen Bond, Hydrophobic |
| DBN-003 | 4-Cl | -8.9 | Met98, Leu25 | Halogen Bond, Hydrophobic |
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activities is available. LBDD methods aim to identify the common chemical features (a pharmacophore) responsible for the observed activity. For this compound, LBDD approaches could include:
Pharmacophore Modeling: Identifying the spatial arrangement of essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are crucial for biological activity. The benzyl groups and the nitrogen atoms of the diazaspiro core would be key components of such a model.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of this compound analogs with their biological activities. These models can then be used to predict the activity of newly designed compounds.
Molecular Similarity Searching: Using the structure of this compound as a query to search large chemical databases for compounds with similar structural or electronic features.
Table 2 provides a hypothetical example of a 2D-QSAR study on a series of this compound derivatives.
Table 2: Hypothetical 2D-QSAR Data for a Series of this compound Analogs.
| Compound ID | LogP | Molecular Weight | Polar Surface Area (Ų) | Observed IC50 (µM) | Predicted IC50 (µM) |
|---|---|---|---|---|---|
| DBN-001 | 4.2 | 320.47 | 6.48 | 1.5 | 1.3 |
| DBN-005 | 4.5 | 350.51 | 26.30 | 0.8 | 0.9 |
| DBN-006 | 3.9 | 336.47 | 26.30 | 1.2 | 1.1 |
Chemoinformatics and Machine Learning in Compound Design and Property Prediction
Chemoinformatics and machine learning are increasingly integral to modern drug discovery, enabling the analysis of large datasets to guide the design and prediction of properties for novel compounds like this compound.
Chemoinformatics tools can be applied to manage and analyze libraries of virtual or synthesized compounds based on the this compound scaffold. Key applications include:
Library Design: Designing combinatorial libraries of derivatives by systematically modifying the benzyl groups or the spirocyclic core to explore a wide chemical space.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds at an early stage, helping to prioritize candidates with favorable drug-like properties.
Machine Learning (ML) models can be trained on existing chemical and biological data to make predictions for new molecules. In the context of this compound, ML could be used for:
Predictive Modeling: Developing models to predict various properties, such as binding affinity, solubility, and metabolic stability, based on the molecular structure.
Generative Models: Employing deep learning techniques to generate novel molecular structures with desired properties, potentially starting from the this compound scaffold.
Synthesis Prediction: Using ML to predict viable synthetic routes for novel derivatives, which can be a significant challenge for complex spirocyclic systems.
Table 3 illustrates the kind of data that could be generated by machine learning models for predicting the properties of this compound derivatives.
Table 3: Illustrative Machine Learning-Based ADMET Property Predictions for Novel this compound Derivatives.
| Compound ID | Predicted Aqueous Solubility (logS) | Predicted Blood-Brain Barrier Permeability (logBB) | Predicted hERG Inhibition (pIC50) | Predicted Ames Mutagenicity |
|---|---|---|---|---|
| DBN-008 | -3.5 | 0.2 | 4.8 | Non-mutagenic |
| DBN-009 | -4.1 | -0.1 | 5.2 | Non-mutagenic |
| DBN-010 | -3.8 | 0.5 | 4.5 | Non-mutagenic |
By integrating these computational approaches, researchers can more efficiently navigate the complex process of drug discovery, leveraging the unique structural features of this compound to design potent, selective, and safe therapeutic agents.
Future Research Directions and Emerging Opportunities for 2,7 Dibenzyl 2,7 Diazaspiro 4.4 Nonane Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane chemistry is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on creating more sustainable and atom-economical pathways.
Key areas of exploration include:
Catalytic Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry of the spirocyclic core will be crucial for accessing enantiomerically pure derivatives, which is often essential for biological applications.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of this compound and its analogs.
Bio-inspired Synthesis: Investigating enzymatic or chemoenzymatic approaches could provide milder and more selective routes to these complex molecules. nih.gov
Dearomatization Strategies: The dearomatizing intramolecular diamination of phenols represents a powerful method for the stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit. rsc.orgwhiterose.ac.ukresearchgate.net This approach can rapidly generate molecular complexity from simple starting materials. whiterose.ac.uk
| Synthetic Approach | Potential Advantages |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds |
| Flow Chemistry | Improved safety, scalability, and efficiency |
| Bio-inspired Synthesis | Milder reaction conditions and higher selectivity |
| Dearomatization Strategies | Rapid generation of molecular complexity |
Development of Highly Selective Ligands for Underexplored Biological Targets
The rigid 2,7-diazaspiro[4.4]nonane scaffold is an excellent starting point for designing ligands that can selectively interact with specific biological targets. nih.gov The dibenzyl groups can be readily modified to introduce a variety of functional groups, allowing for the fine-tuning of binding affinity and selectivity.
Future research in this area will likely focus on:
Targeting Protein-Protein Interactions (PPIs): The three-dimensional nature of the spirocycle can be exploited to design molecules that disrupt or stabilize PPIs, which are implicated in a wide range of diseases.
Exploring G Protein-Coupled Receptors (GPCRs): Spirocyclic compounds have shown promise as modulators of GPCRs. nih.gov Systematic exploration of this compound derivatives could lead to the discovery of novel ligands for this important class of drug targets.
Ion Channel Modulation: The defined spatial orientation of substituents on the spirocyclic core could enable the design of potent and selective ion channel blockers or openers.
Bioisosteric Replacement: The diazaspiro core can act as a bioisostere for other cyclic diamines, such as piperazine, potentially leading to improved pharmacokinetic properties. mdpi.comnih.govacs.org
Integration with Advanced Materials Science for Multifunctional Applications
The unique structural and electronic properties of spirocyclic compounds make them attractive candidates for applications in materials science. The this compound scaffold, with its potential for functionalization, could be integrated into a variety of advanced materials.
Emerging opportunities include:
Organic Light-Emitting Diodes (OLEDs): Incorporation of the spirocyclic unit into the structure of organic semiconductors could enhance their thermal stability and charge-transport properties.
Sensors: Functionalized this compound derivatives could be designed to selectively bind to specific analytes, leading to the development of novel chemical sensors.
Molecular Switches: The conformational rigidity of the spirocycle could be utilized to create molecular switches that respond to external stimuli such as light or pH.
Application in Fragment-Based Drug Discovery (FBDD) and Chemical Probe Development
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. acs.org The spirocyclic nature of this compound makes it an ideal scaffold for the generation of fragment libraries with high sp3 character and three-dimensionality, which are often underrepresented in commercial screening collections. acs.orgresearchgate.net
Future directions in this area include:
Scaffold Decoration: The development of efficient methods for the diverse functionalization of the 2,7-diazaspiro[4.4]nonane core will be essential for creating comprehensive fragment libraries.
Chemical Probe Development: Potent and selective ligands identified through FBDD can be further developed into chemical probes to investigate the function of their biological targets.
DNA-Encoded Libraries (DELs): The synthesis of DELs based on the this compound scaffold would enable the rapid screening of vast numbers of compounds against a wide range of biological targets. nih.gov
| FBDD Application | Description |
| Scaffold Decoration | Creating diverse fragment libraries by functionalizing the core structure. |
| Chemical Probe Development | Developing potent ligands into tools for studying biological targets. |
| DNA-Encoded Libraries | Enabling high-throughput screening of a large number of compounds. |
Leveraging Artificial Intelligence and Automation in Spiro Compound Synthesis and Discovery
Key opportunities include:
Predictive Modeling: AI algorithms can be trained to predict the biological activity and physicochemical properties of virtual compounds, enabling the prioritization of synthetic targets. schrodinger.comnih.gov
Retrosynthesis Planning: AI-powered tools can assist in the design of efficient synthetic routes to complex spirocyclic molecules. synthiaonline.comyoutube.com
Automated Synthesis: Robotic platforms can be used to perform high-throughput synthesis and purification of compound libraries, freeing up chemists to focus on more creative tasks. nih.govyoutube.com
Generative Models: Deep learning models can be used to design novel spirocyclic compounds with desired properties, exploring a vast chemical space that is inaccessible through traditional methods. github.com
Q & A
Q. Advanced
- Docking simulations : Predicting binding poses of derivatives (e.g., AD214, AD187) within sigma receptor active sites.
- Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonding with pyrrolidine nitrogen, π-π stacking with aryl groups) .
- QSAR models : Correlating substituent hydrophobicity (logP) with antiallodynic potency .
What challenges arise in the crystallographic refinement of 2,7-diazaspiro[4.4]nonane derivatives, and how are they addressed?
Advanced
Challenges include:
- Disorder in spirocyclic systems : Mitigated by constraining H-atom positions and refining anisotropic displacement parameters.
- Twinning : Resolved using SHELXL’s TWIN/BASF commands for high-throughput phasing .
- Low electron density : Addressed by iterative cycles of Fourier map analysis and restrained refinement .
How does the spirocyclic core of 2,7-diazaspiro[4.4]nonane influence its bioactivity and ligand properties?
Advanced
The spiro[4.4]nonane scaffold confers:
- Conformational rigidity : Preorganizes substituents for optimal target engagement (e.g., sigma receptor binding pockets) .
- Metabolic stability : Reduced enzymatic degradation due to restricted rotation of the diazaspiro system .
- Bidirectional functionalization : Enables dual modification (e.g., benzyl groups at N2/N7) for multitarget ligands .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 3.80–4.30 ppm for spirocyclic CH₂ groups) and quaternary carbons.
- UPLC-MS : Confirms molecular integrity (e.g., [M+H]⁺ at m/z 427.1 for E203) .
- IR spectroscopy : Identifies carbonyl stretches (e.g., νC=O at 1680 cm⁻¹ for lactam derivatives) .
What synthetic strategies are used to construct the spiro[4.4]nonane core in natural product analogs like fredericamycin A?
Q. Advanced
- Radical cyclization : Forms the spirocyclic system via intramolecular C–C bond formation under photolytic conditions .
- Spiroannulation : Utilizes ketone-amine condensations to build the diazaspiro framework .
- Asymmetric catalysis : Employs chiral auxiliaries to control stereochemistry at spirocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
